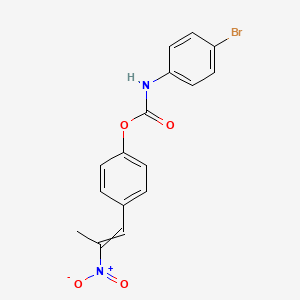
4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate is a chemical compound that belongs to the class of aromatic carbamates This compound is characterized by the presence of a nitropropene group attached to a phenyl ring, which is further connected to a bromophenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with nitroethane to form (E)-1-bromo-4-(2-nitroprop-1-en-1-yl)benzene. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Carbamate Formation: The next step involves the reaction of (E)-1-bromo-4-(2-nitroprop-1-en-1-yl)benzene with phenyl chloroformate in the presence of a base like triethylamine to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding phenol and carbamic acid.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 4-(2-Aminoprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-Nitroprop-1-en-1-yl)phenol and 4-bromophenyl carbamic acid.
Scientific Research Applications
4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group and carbamate moiety are key functional groups that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitroprop-1-en-1-yl)phenyl (4-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
4-(2-Nitroprop-1-en-1-yl)phenyl (4-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of bromine.
4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which may influence the compound’s biological activity and interactions.
Properties
CAS No. |
61126-50-9 |
|---|---|
Molecular Formula |
C16H13BrN2O4 |
Molecular Weight |
377.19 g/mol |
IUPAC Name |
[4-(2-nitroprop-1-enyl)phenyl] N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C16H13BrN2O4/c1-11(19(21)22)10-12-2-8-15(9-3-12)23-16(20)18-14-6-4-13(17)5-7-14/h2-10H,1H3,(H,18,20) |
InChI Key |
DWJFYHZMPHRTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


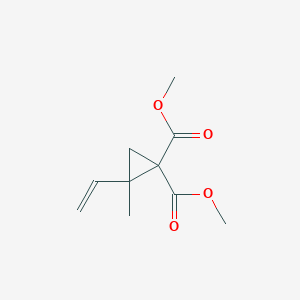
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)

![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
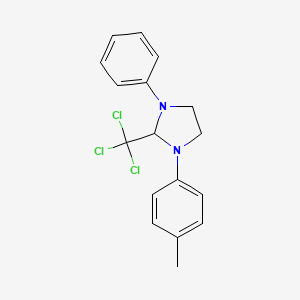
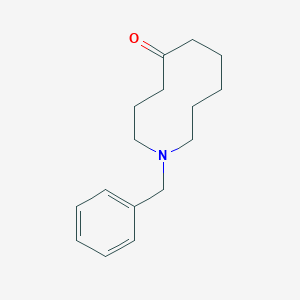
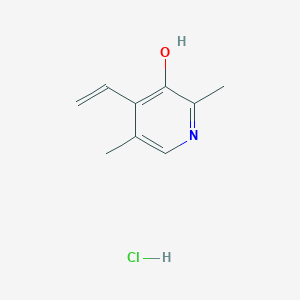
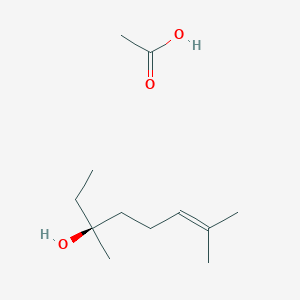
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
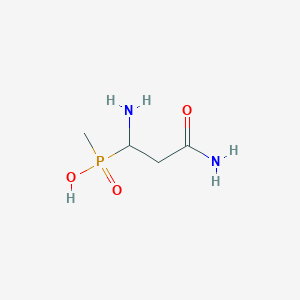
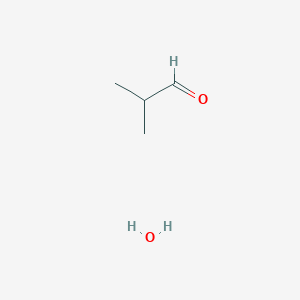

methyl}oxophosphanium](/img/structure/B14586250.png)
